(7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a methoxy group attached to the benzofuran ring and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the condensation of 7-methoxy-1-benzofuran-2-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 7-hydroxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone.
Reduction: Formation of (7-methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in mood and cognition . Additionally, the compound’s ability to inhibit certain enzymes, such as oxidoreductases, contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group on the phenyl ring instead of a phenylpiperazine moiety.
(7-Methoxy-1-benzofuran-2-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
(7-Methoxy-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties. This moiety enhances the compound’s ability to interact with serotonin receptors, making it a potential candidate for the development of new therapeutic agents for neurological disorders .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2O3/c1-24-17-9-5-6-15-14-18(25-19(15)17)20(23)22-12-10-21(11-13-22)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
InChI Key |
GQJZWXSKWCVCTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.